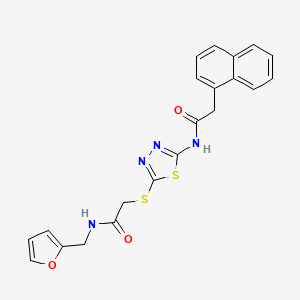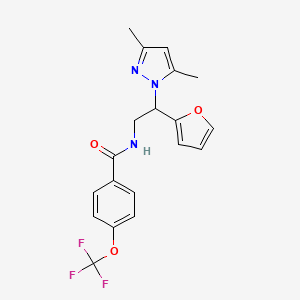![molecular formula C20H18N4S B2550849 4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1105239-59-5](/img/structure/B2550849.png)
4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C20H18N4S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of derivatives of 1,2,4-triazole, including compounds similar to 4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole, involves various chemical processes, aiming to explore their potential applications in medicinal chemistry and materials science. Compounds like these have been synthesized through processes involving dehydrative cyclization, alkylation, and reactions with aromatic acids, showcasing the versatility of 1,2,4-triazole chemistry in generating novel compounds with potential biological and industrial applications (Khan et al., 2010), (Joshi et al., 2021).
Antioxidant and Antimicrobial Activities
- Studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant antioxidant and antimicrobial activities, indicating their potential as therapeutic agents. Compounds synthesized in these studies were shown to have excellent antioxidant activity, surpassing standard drugs in some cases, and exhibited potent urease inhibitory activities, suggesting their applicability in addressing oxidative stress-related diseases and infections (Khan et al., 2010).
Antifungal and Antibacterial Properties
- The antimicrobial potential of 1,2,4-triazole derivatives has been explored through synthesis and testing against various bacterial and fungal strains. These studies revealed that certain synthesized compounds show interesting antibacterial and antifungal activities, making them candidates for further development into antimicrobial agents (Joshi et al., 2021).
Structural and Physicochemical Properties
- The structural and physicochemical properties of 1,2,4-triazole derivatives have been characterized to understand their solubility, stability, and potential biological interactions. Studies on solubility thermodynamics and partitioning processes in biologically relevant solvents for novel antifungal compounds provide insights into their pharmacokinetic properties and delivery mechanisms, essential for drug development processes (Volkova et al., 2020).
Applications in Cytotoxicity and Antitumor Activity
- The cytotoxic potential of 1,2,4-triazole derivatives has been evaluated against various cancer cell lines, with some analogs demonstrating better activity than existing chemotherapeutic agents. These findings underscore the therapeutic potential of 1,2,4-triazole derivatives in cancer treatment, highlighting their capacity to induce apoptosis and cell cycle arrest in cancer cells (Liu et al., 2017).
Corrosion Inhibition
- Beyond biomedical applications, 1,2,4-triazole derivatives have also been investigated for their utility as corrosion inhibitors, demonstrating significant effectiveness in protecting metals like copper from corrosion in acidic environments. This application illustrates the broad utility of 1,2,4-triazole derivatives, extending their significance beyond pharmaceuticals to materials science and engineering (Farahati et al., 2019).
Mechanism of Action
Target of action
The compound “4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of action
Thiazole derivatives often interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom in the thiazole ring .
Biochemical pathways
Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways this compound affects. Thiazole derivatives have been found to affect a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
Thiazole derivatives have been found to have a wide range of effects, depending on their specific biological activity .
Future Directions
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S/c1-13-9-10-17(14(2)11-13)18-12-25-20(21-18)19-15(3)24(23-22-19)16-7-5-4-6-8-16/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXBDKCAKXGLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-Ethylsulfanylazepan-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2550767.png)


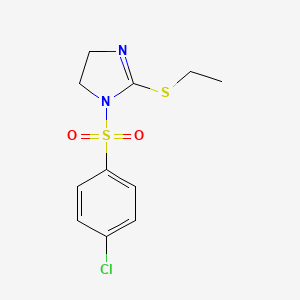
![N-(3-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2550771.png)
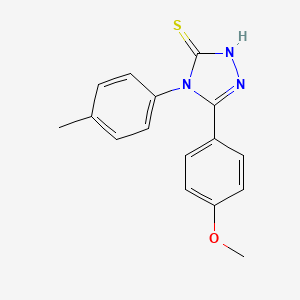
![3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2550775.png)
![N-(3-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2550778.png)
![3-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-1H-indole](/img/structure/B2550779.png)
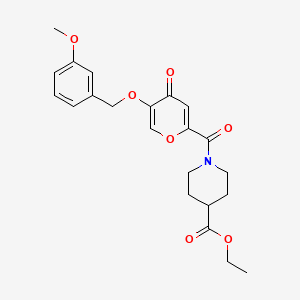
![N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2550783.png)
![N-(2,5-dimethoxyphenyl)-4-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenoxy]benzamide](/img/structure/B2550785.png)
